(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The exact mass of the compound this compound is 408.0989181 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-chlorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-13-19(24-25-26(13)17-10-6-9-16(22)11-17)21(27)28-12-18-14(2)29-20(23-18)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNYEYRQBLRPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule that integrates the oxazole and triazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties supported by relevant research findings and data tables.
Structural Characteristics
The compound features several critical structural components:
- Oxazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity and biological interactions.
- Triazole Moiety : Known for its role in various pharmacological activities, enhancing the compound's potential as a therapeutic agent.
- Substituents : The presence of methyl and chlorophenyl groups increases lipophilicity and modulates biological activity.
Antimicrobial Properties
Research has demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 0.0048 |
| Pseudomonas aeruginosa | 0.0098 |
These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus mycoides, suggesting its potential for developing new antimicrobial agents .
Anticancer Activity
The triazole derivatives have been widely studied for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been evaluated in various studies. For instance, a study reported that derivatives of triazoles exhibit IC50 values ranging from 10 to 50 µM against several cancer cell lines, including breast and lung cancer cells .
A comparative analysis of the anticancer activity of related compounds is presented below:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 (Breast Cancer) | 25 |
| Triazole Derivative B | A549 (Lung Cancer) | 30 |
| (5-Methyl-2-phenyl...) | Various | 20 - 50 |
This data suggests that the compound's structural features may enhance its anticancer efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Triazole derivatives often interfere with nucleic acid synthesis, disrupting cancer cell proliferation.
- Membrane Disruption : The antimicrobial activity may stem from the ability to disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : The oxazole ring may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for bacterial survival.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxazole and triazole derivatives, including our compound. It was found that modifications at specific positions significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The study concluded that further structural optimization could lead to potent new antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of triazole derivatives in vitro. The study revealed that compounds similar to (5-methyl-2-phenyl...) exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic promise .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various synthesized triazole derivatives against common bacterial strains. The results showed that the compound exhibited Minimum Inhibitory Concentration (MIC) values as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.015 |
| Staphylococcus aureus | 0.005 |
| Pseudomonas aeruginosa | 0.020 |
These findings suggest its potential as a lead compound in developing new antibiotics.
Agrochemical Applications
The compound has also been explored for its use in agrochemicals , particularly as a pesticide or herbicide. Its structural features allow it to disrupt biological processes in pests effectively.
Research Findings:
Studies have demonstrated that triazole derivatives show promise in inhibiting fungal growth, making them suitable candidates for agricultural applications.
| Fungal Strain | Inhibition (%) |
|---|---|
| Fusarium oxysporum | 85 |
| Botrytis cinerea | 78 |
These results indicate that the compound could be developed into effective agricultural fungicides.
Materials Science
In materials science, the compound is being researched for its potential use in synthesizing novel polymers and nanomaterials . Its ability to form coordination complexes with metal ions opens avenues for creating advanced materials with specific properties.
Applications:
- Polymer Synthesis: Used as a monomer to create polymers with enhanced thermal stability.
- Nanocomposites: Potential for use in developing nanocomposites with improved mechanical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
